

# Mosapride and the QT Interval: A Comparative Review of Preclinical and Clinical Evidence

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## Compound of Interest

Compound Name: Mosapride

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For researchers, scientists, and drug development professionals, understanding the cardiac safety profile of a prokinetic agent is paramount. This guide provides an objective comparison of **mosapride**'s effect on the QT interval with the well-known prokinetic, cisapride, supported by experimental data from preclinical and clinical studies.

**Mosapride**, a selective 5-HT<sub>4</sub> receptor agonist, is widely used for the management of gastrointestinal motility disorders. Unlike its predecessor, cisapride, which was largely withdrawn from the market due to concerns about QT interval prolongation and associated cardiac arrhythmias, **mosapride** is generally considered to have a more favorable cardiac safety profile.<sup>[1][2]</sup> This guide delves into the preclinical and clinical data that substantiates this claim.

## Preclinical Assessment of QT Interval Effects

A battery of preclinical studies has been conducted to evaluate the potential for **mosapride** to affect cardiac repolarization. These studies, ranging from in vitro ion channel assays to in vivo animal models, consistently demonstrate a significantly lower risk of QT prolongation with **mosapride** compared to cisapride.

## In Vitro Studies: hERG Channel Assays and Action Potential Duration

The primary mechanism by which many non-antiarrhythmic drugs prolong the QT interval is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel,

which is critical for cardiac repolarization.[3][4][5] In vitro patch-clamp assays are therefore a crucial first step in assessing this risk.

Studies have shown that cisapride is a potent blocker of the hERG channel, with IC50 values in the nanomolar range, which are well within the therapeutic plasma concentrations observed in patients.[4] In contrast, **mosapride** exhibits a much lower affinity for the hERG channel, with an IC50 value that is orders of magnitude higher than its therapeutic concentrations.[6]

Furthermore, studies on isolated cardiac tissues have corroborated these findings. In guinea pig isolated papillary muscles, cisapride was shown to prolong the action potential duration (APD), a cellular correlate of the QT interval, in a concentration-dependent manner.[7] Conversely, **mosapride** and its main metabolite (M1) did not affect the APD at concentrations up to 10 microM.[7]

#### Experimental Protocol: In Vitro Patch-Clamp Assay for hERG Channel Inhibition

This experiment aims to determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).

- **Cell Culture:** HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured under standard conditions.
- **Electrophysiology:** Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
- **Voltage Protocol:** A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to elicit a large "tail" current, which is used to quantify channel block.
- **Drug Application:** The test compound (e.g., **mosapride**, cisapride) is applied at increasing concentrations to the cells.
- **Data Analysis:** The peak tail current amplitude is measured at each concentration and compared to the baseline current. The concentration-response data is then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

## In Vivo Animal Studies

In vivo studies in various animal models have further solidified the safety profile of **mosapride** concerning QT prolongation.

In a comparative study using anesthetized guinea pigs, intravenous infusion of cisapride (0.3, 1, and 3 mg/kg) led to a significant prolongation of the corrected QT interval (QTc) by 8-19%.<sup>[8]</sup><sup>[9]</sup> In stark contrast, **mosapride**, even at high doses (3, 10, and 30 mg/kg), had little effect on the QTc.<sup>[8]</sup><sup>[9]</sup> Similarly, in conscious cats, repeated oral administration of cisapride (30 mg/kg, twice daily for 7 days) resulted in a marked prolongation of the QT and QTc intervals (11-35% and 11-32%, respectively).<sup>[8]</sup><sup>[9]</sup> **Mosapride**, at a high dose of 60 mg/kg twice daily for 7 days, did not affect the QT or QTc interval in cats.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup>

Studies in dogs have also demonstrated the relative cardiac safety of **mosapride**. While high doses of **mosapride** (3 mg/kg, twice daily) co-administered with a potent CYP3A4 inhibitor (itraconazole) resulted in a slight prolongation of the QTc, the values remained within the normal range, and no fatal arrhythmias were observed.<sup>[10]</sup>

Table 1: Comparison of **Mosapride** and Cisapride Effects on QTc Interval in Preclinical In Vivo Studies

Animal Model	Drug	Dose	Route	Change in QTc Interval	Citation
Anesthetized Guinea Pigs	Cisapride	0.3, 1, 3 mg/kg	IV	8-19% increase	[8][9]
Mosapride	3, 10, 30 mg/kg	IV	Little to no effect	[8][9]	
Conscious Cats	Cisapride	30 mg/kg (BID, 7 days)	PO	11-32% increase	[8][9]
Mosapride	60 mg/kg (BID, 7 days)	PO	No effect	[8][9][10]	
Dogs	Mosapride + Itraconazole	3 mg/kg (BID)	PO	Slight prolongation (within normal limits)	[10]

## Clinical Evaluation of QT Interval Effects

Clinical data corroborates the preclinical findings, indicating a low risk of QT prolongation with **mosapride** at therapeutic doses.

While a formal "Thorough QT/QTc" (TQT) study, as mandated by current regulatory guidelines for new drugs, has not been a primary focus for **mosapride** due to its earlier development, several clinical studies and post-marketing surveillance have provided valuable insights into its cardiac safety.[11][12][13][14]

In healthy volunteers, studies have shown that **mosapride** does not cause clinically significant changes in the electrocardiogram, including the QT interval.[15] A randomized, controlled trial in patients with functional dyspepsia demonstrated that a once-daily controlled-release formulation of **mosapride** (15 mg) was as safe as the conventional immediate-release formulation (5 mg three times daily), with no significant cardiovascular adverse events reported. [16]

In contrast, clinical studies with cisapride demonstrated a dose-dependent prolongation of the QT interval.[17] In a study of children receiving cisapride, a modest but statistically significant increase in the QTc interval was observed.[18] The accumulation of case reports of severe cardiac arrhythmias, including torsades de pointes, ultimately led to the restricted use and withdrawal of cisapride from many markets.[2][19]

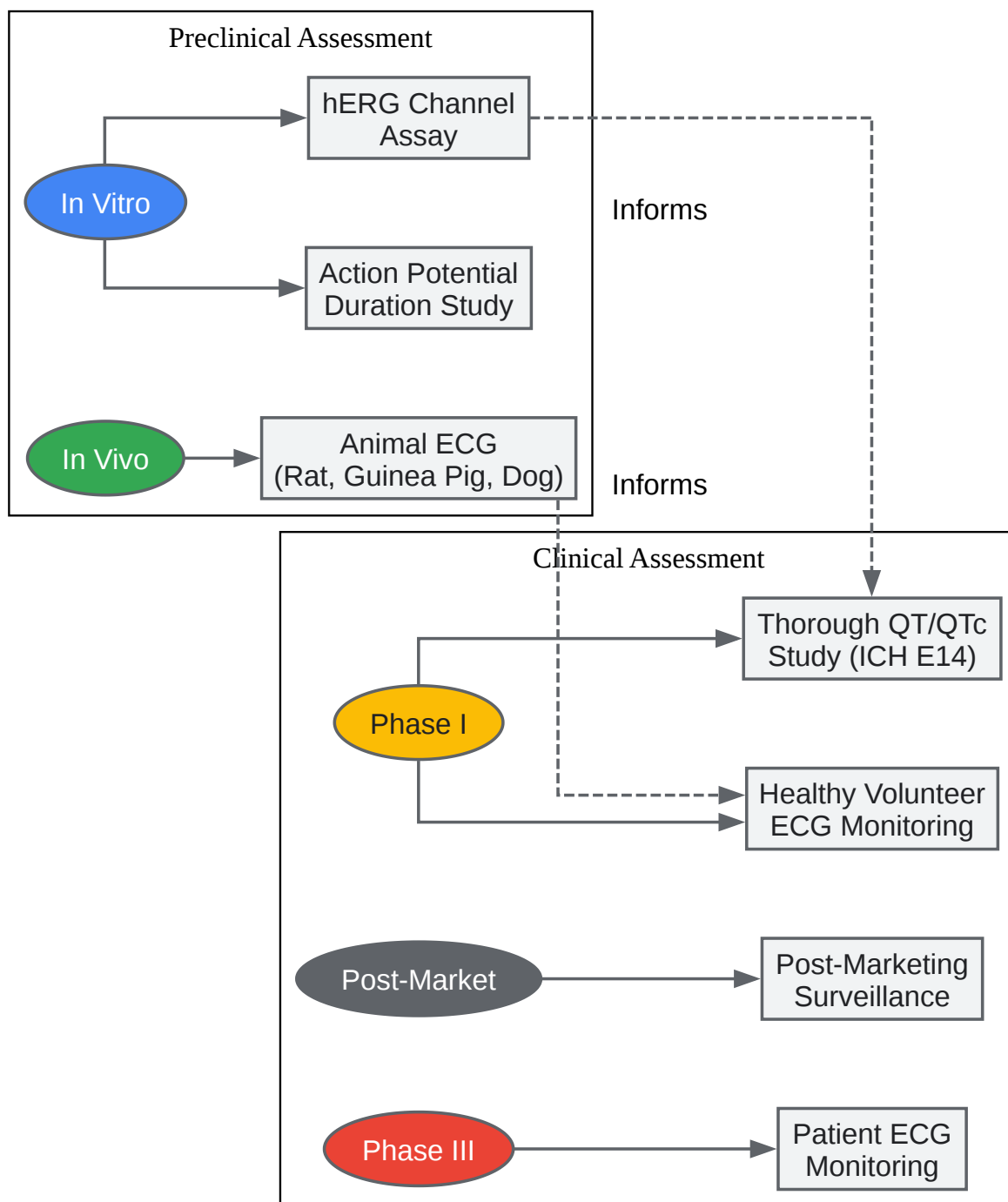
A large-scale clinical registry study comparing the risk of severe ventricular arrhythmia among users of different prokinetic agents found that while the use of domperidone, **mosapride**, or itopride was associated with an increased risk compared to non-users, the magnitude of this association was modest.[20] Importantly, the study did not find that **mosapride** posed a greater risk than other commonly used prokinetics.[20]

Table 2: Summary of Clinical Findings on QT Interval Effects

Drug	Study Population	Key Findings on QT/QTc Interval	Citation
Mosapride	Healthy Volunteers	No clinically significant changes in ECG, including QT interval.	[15]
Patients with Functional Dyspepsia	No significant cardiovascular adverse events reported with standard or controlled-release formulations.	[16]	
General Population (Registry Study)	Modest increased risk of severe ventricular arrhythmia, not greater than other prokinetics.	[20]	
Cisapride	Adult Patients	Dose-dependent prolongation of the QTc interval.	[17]
Pediatric Patients	Modest but significant increase in the QTc interval.	[18]	
Post-marketing	Associated with torsades de pointes and other serious cardiac arrhythmias.	[2][19]	

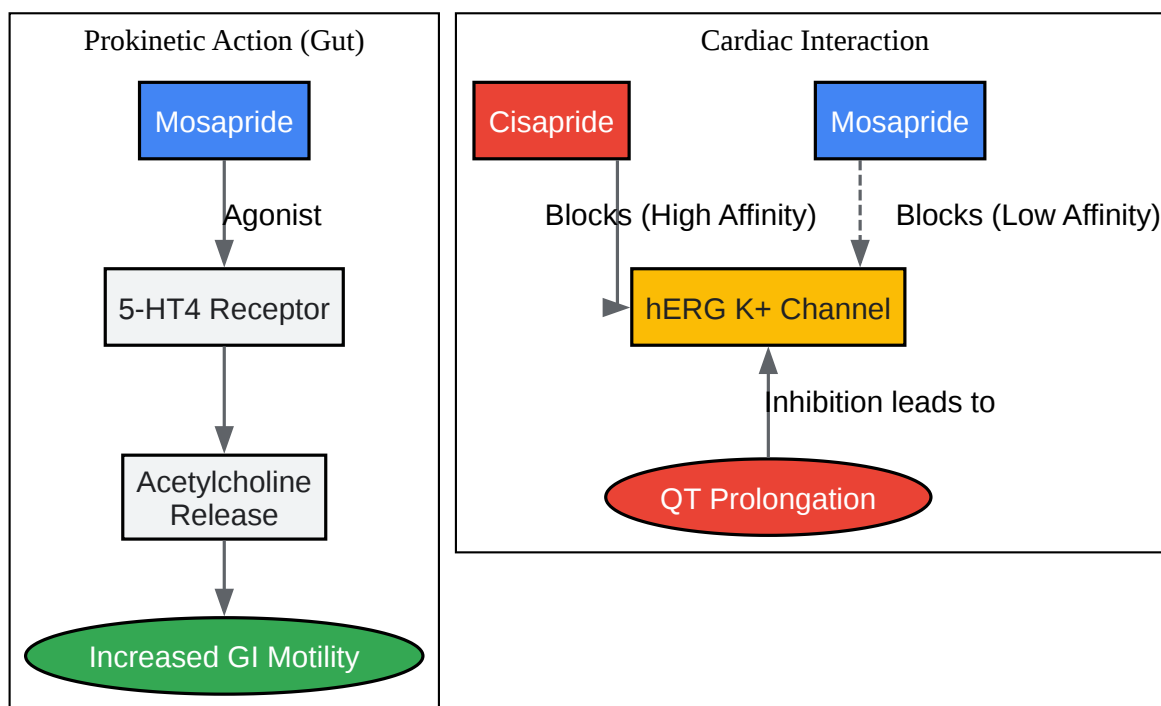
## Visualizing the Methodologies

To better understand the experimental processes and underlying mechanisms discussed, the following diagrams provide a visual representation.



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Caption: Experimental workflow for assessing drug-induced QT prolongation.



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Caption: Signaling pathways of **mosapride** and cisapride in the gut and heart.

## Conclusion

The available preclinical and clinical evidence strongly supports the conclusion that **mosapride** has a significantly lower risk of causing QT interval prolongation compared to cisapride. This difference is primarily attributed to **mosapride's** substantially lower affinity for the hERG potassium channel. While no drug is entirely without risk, and careful consideration of a patient's overall clinical picture is always necessary, the data indicates that **mosapride** is a safer alternative to cisapride from a cardiac standpoint. This comprehensive comparison underscores the importance of thorough preclinical and clinical cardiac safety evaluation in drug development.



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